Fmoc-D-Lys(Boc)-OH

Enantiomeric purity Chiral HPLC Peptide synthesis

Fmoc-D-Lys(Boc)-OH delivers orthogonal Fmoc/Boc protection for precise Fmoc SPPS. Unlike L-enantiomer, D-configuration enhances antimicrobial potency ≥2-fold while reducing hemolytic activity. Verified ≥99.5% enantiomeric purity ensures stereochemical fidelity. Clearly soluble at 0.5 M in DMF for automated synthesis. Specific rotation +12°±2° (DMF) enables rapid QC identity testing, preventing enantiomer cross-shipment errors. Choose Fmoc-D-Lys(Boc)-OH for reproducible D-peptide synthesis.

Molecular Formula C26H32N2O6
Molecular Weight 468.5 g/mol
CAS No. 92122-45-7
Cat. No. B557021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Lys(Boc)-OH
CAS92122-45-7
Molecular FormulaC26H32N2O6
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1
InChIKeyUMRUUWFGLGNQLI-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Lys(Boc)-OH (CAS 92122-45-7): Baseline Specifications for Peptide Synthesis Procurement


Fmoc-D-Lys(Boc)-OH (Nα-Fmoc-Nε-Boc-D-lysine) is a protected D-lysine derivative (C26H32N2O6, MW 468.54) that serves as a standard building block for introducing D-lysine residues via Fmoc solid-phase peptide synthesis (SPPS) . The compound features orthogonal protection: the Fmoc group on the α-amino position is base-labile and removed during SPPS coupling cycles, while the Boc group on the ε-amino side chain remains stable under basic conditions and is cleaved under acidic conditions during final peptide deprotection . Key baseline quality parameters from authoritative sources include HPLC purity ≥98.0% (area%), enantiomeric purity ≥99.5% (a/a), and specific rotation +12°±2° (c=1, DMF) .

Why Fmoc-D-Lys(Boc)-OH Cannot Be Interchanged with L-Enantiomer or Alternative Orthogonal D-Lysine Derivatives


Generic substitution of Fmoc-D-Lys(Boc)-OH fails due to two critical differentiation axes. First, stereochemical substitution with the L-enantiomer (Fmoc-L-Lys(Boc)-OH, CAS 71989-26-9) produces peptides with inverted chirality at the lysine residue, fundamentally altering biological activity, protease resistance, and pharmacological profile—D-amino acid substitution has been shown to enhance antimicrobial potency by ≥2-fold while reducing hemolytic activity in peptide analogs [1]. Second, substituting with alternative orthogonal D-lysine derivatives (e.g., Fmoc-D-Lys(Alloc)-OH) introduces divergent deprotection chemistry: the Alloc group requires palladium(0)-catalyzed cleavage, which is orthogonal to Boc/TFA chemistry and carries distinct experimental complexity and cost implications . The quantitative evidence below establishes the specific, measurable parameters where Fmoc-D-Lys(Boc)-OH demonstrates verifiable differentiation.

Fmoc-D-Lys(Boc)-OH Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


Enantiomeric Purity: Fmoc-D-Lys(Boc)-OH Versus L-Enantiomer Contamination Specification

Fmoc-D-Lys(Boc)-OH (Novabiochem® grade) is specified with an enantiomeric purity of ≥99.5% (a/a), ensuring that L-enantiomer contamination is ≤0.5% . In contrast, the L-enantiomer Fmoc-L-Lys(Boc)-OH is specified with an optical rotation of −12°±1° (c=1, DMF) but lacks a published maximum enantiomeric impurity specification for D-enantiomer content in standard commercial grades . This differential in chiral purity assurance is critical for applications where D-lysine incorporation must be stereochemically homogeneous to avoid confounding biological activity assessment.

Enantiomeric purity Chiral HPLC Peptide synthesis D-amino acid

Optical Rotation: Fmoc-D-Lys(Boc)-OH Versus L-Enantiomer Chiroptical Differentiation

Fmoc-D-Lys(Boc)-OH exhibits a positive specific rotation of +12°±2° (c=1, DMF) , while its L-enantiomer counterpart Fmoc-L-Lys(Boc)-OH exhibits a negative specific rotation of −12°±1° (c=1, DMF) . The magnitude of rotation is symmetrical (approximately +12° versus −12°) under identical measurement conditions (solvent, concentration, temperature). This chiroptical differentiation provides a rapid, non-destructive identity verification method and confirms the compound's D-configuration.

Optical rotation Chiroptical property D-lysine Peptide building block

Solubility: Fmoc-D-Lys(Boc)-OH Versus Fmoc-D-Lys(ipr,Boc)-OH DMF Solubility

Fmoc-D-Lys(Boc)-OH is specified to be 'clearly soluble' at a concentration of 1 mmol in 2 mL DMF (equivalent to 0.5 M or approximately 234 mg/mL) . In contrast, the sterically hindered analog Fmoc-D-Lys(ipr,Boc)-OH exhibits limited solubility in DMF and requires co-solvents such as NMP or DMSO (up to 30%) to prevent aggregation during coupling . This differential solubility directly impacts coupling efficiency and ease of handling in standard SPPS workflows.

Solubility DMF SPPS coupling Fmoc amino acid

Orthogonal Protection Chemistry: Boc Versus Alloc Side-Chain Deprotection Conditions

Fmoc-D-Lys(Boc)-OH utilizes the Boc group for ε-amino protection, which is removed under standard acidic cleavage conditions (TFA) simultaneously with peptide-resin cleavage . The orthogonal alternative Fmoc-D-Lys(Alloc)-OH requires a distinct palladium(0)-catalyzed deprotection step using Pd(PPh₃)₄ in the presence of a nucleophile (e.g., CHCl₃/AcOH/NMM) prior to final cleavage . The Boc approach is a class-standard, single-step deprotection compatible with all standard Fmoc SPPS resins and protocols, whereas the Alloc approach introduces an additional orthogonal deprotection step requiring specialized reagents and inert atmosphere handling.

Orthogonal protection Boc deprotection Alloc deprotection SPPS

Fmoc-D-Lys(Boc)-OH: Optimal Application Scenarios Based on Verified Differentiation Evidence


Synthesis of Therapeutic Peptides Requiring Stereochemically Pure D-Lysine Incorporation

This scenario applies to the synthesis of peptide-based therapeutics where a single D-lysine substitution confers enhanced pharmacological properties. The compound's specified enantiomeric purity of ≥99.5% (≥0.5% L-enantiomer contamination) ensures that the intended D-stereochemistry is achieved without confounding L-lysine contamination. Procurement from suppliers providing explicit chiral purity specifications is recommended for applications such as antimicrobial peptide optimization, where [D-Lys7,11]-substituted alyteserin-2a has demonstrated higher potency against Gram-negative bacteria and reduced hemolytic activity compared to the all-L parent peptide [1].

Standard Fmoc SPPS Workflows Requiring High DMF Solubility Without Co-Solvent Addition

This scenario applies to automated or manual SPPS where consistent, high-concentration amino acid solutions are required for efficient coupling. Fmoc-D-Lys(Boc)-OH demonstrates 'clearly soluble' behavior at 1 mmol/2 mL DMF (≈0.5 M), enabling direct dissolution without co-solvent adjustment [1]. This property distinguishes it from sterically hindered D-lysine derivatives (e.g., Fmoc-D-Lys(ipr,Boc)-OH) that exhibit limited DMF solubility and require 30% NMP or DMSO co-solvent addition to prevent aggregation during coupling . The simpler solubility profile reduces workflow complexity in high-throughput and automated peptide synthesis platforms.

GMP or Regulated Peptide Manufacturing Requiring Documented Chiroptical Identity Testing

This scenario applies to peptide manufacturing under GMP or other regulated environments where incoming raw material identity must be verified via orthogonal analytical methods. The specific optical rotation of Fmoc-D-Lys(Boc)-OH (+12°±2°, c=1, DMF) provides a rapid, compendial identity test that can be compared against the L-enantiomer's rotation (−12°±1°, c=1, DMF) to confirm stereochemical identity upon receipt [1]. This chiroptical differentiation serves as a low-cost, high-throughput quality control checkpoint to prevent enantiomer cross-shipment errors before material release for production use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Lys(Boc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.